2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C24H21ClN4OS2 and a molecular weight of 481.042 . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 1-(4-chlorobenzyl)-1H-benzimidazole-2-thione . This intermediate is then reacted with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques such as refluxing, distillation, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-chlorophenyl]methylidene}acetohydrazide
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-chlorophenyl]methylidene}acetohydrazide
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2,3-dichlorophenyl]methylidene}acetohydrazide
Uniqueness
What sets 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN4OS2 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS2/c1-31-20-12-8-17(9-13-20)14-26-28-23(30)16-32-24-27-21-4-2-3-5-22(21)29(24)15-18-6-10-19(25)11-7-18/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI Key |
KGGJHLCDVYHRMC-VULFUBBASA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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